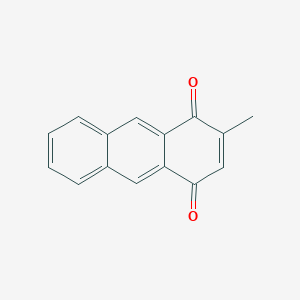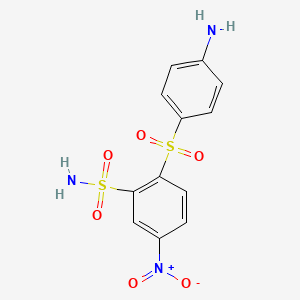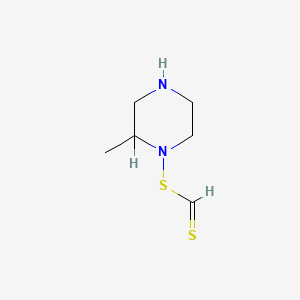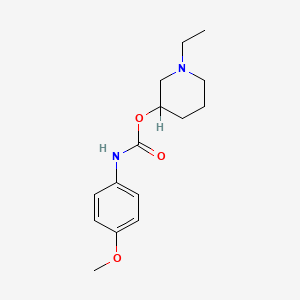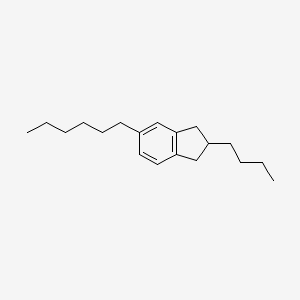
Indan, 2-butyl-5-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. Indanes are known for their stability and diverse chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indan, 2-butyl-5-hexyl- can be achieved through several methods. One common approach involves the alkylation of indan with butyl and hexyl groups. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indan, followed by the addition of butyl and hexyl halides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of Indan, 2-butyl-5-hexyl- may involve catalytic hydrogenation of the corresponding indene derivatives. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Indan, 2-butyl-5-hexyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated indanes
Wissenschaftliche Forschungsanwendungen
Indan, 2-butyl-5-hexyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Indan, 2-butyl-5-hexyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indan, 2-butyl-5-methyl-
- Indan, 2-ethyl-5-hexyl-
- Indan, 2-butyl-5-propyl-
Uniqueness
Indan, 2-butyl-5-hexyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it valuable for various applications, distinguishing it from other similar indane derivatives .
Eigenschaften
CAS-Nummer |
25446-32-6 |
|---|---|
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-butyl-5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3 |
InChI-Schlüssel |
JAUZOZVMGVOYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


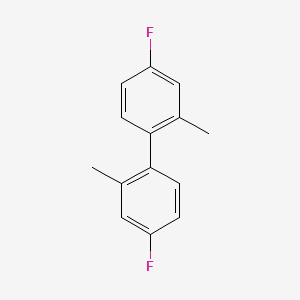
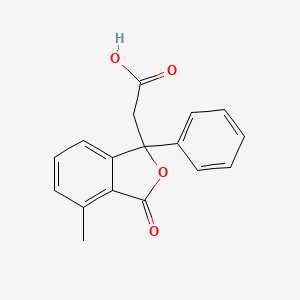

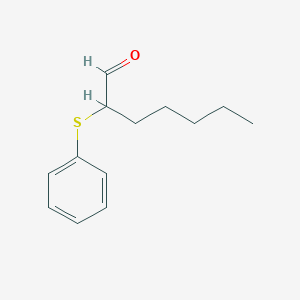
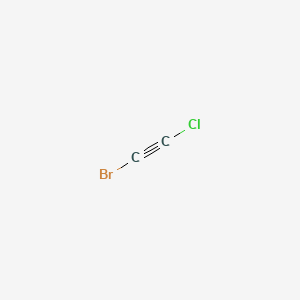
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

